5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate
Brand Name: Vulcanchem
CAS No.: 4666-16-4
VCID: VC21550629
InChI: InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C21H26N2O8
Molecular Weight: 434,43 g/mole

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate

CAS No.: 4666-16-4

Cat. No.: VC21550629

Molecular Formula: C21H26N2O8

Molecular Weight: 434,43 g/mole

* For research use only. Not for human or veterinary use.

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate - 4666-16-4

Specification

CAS No. 4666-16-4
Molecular Formula C21H26N2O8
Molecular Weight 434,43 g/mole
IUPAC Name 5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Standard InChI InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Standard InChI Key FWRRURPRGINXSY-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate represents a modified glutamic acid derivative used extensively in peptide chemistry. This compound is registered with the Chemical Abstracts Service (CAS) under the number 4666-16-4 and has been assigned the European Community (EC) number 225-111-3 . The compound is also known by several synonyms, with Z-Glu(OtBu)-OSu being the most commonly used in scientific literature and commercial contexts .

The compound has been cataloged in various chemical databases with specific identifiers that enable precise tracking and referencing. These identifiers include the DSSTox Substance ID (DTXSID60196897), Nikkaji Number (J297.877F), and Wikidata reference (Q76009933) . Such comprehensive identification systems facilitate proper compound tracking across different research environments and regulatory frameworks.

Structural Features and Chemical Properties

The molecular formula of this compound is C21H26N2O8 with a corresponding molecular weight of 434.43 g/mole. Its structure contains several key functional components:

  • A glutamic acid core with S-configuration at the alpha carbon

  • A phenylmethoxycarbonyl (Cbz) protecting group on the alpha-amino function

  • A tert-butyl ester protecting the gamma-carboxyl group

  • An N-hydroxysuccinimide (OSu) active ester on the alpha-carboxyl group

The following table summarizes the key chemical properties of the compound:

PropertyValue
Molecular FormulaC21H26N2O8
Molecular Weight434.43 g/mole
IUPAC Name5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Standard InChIInChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1
Standard InChIKeyFWRRURPRGINXSY-HNNXBMFYSA-N
Canonical SMILESCC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2

The structure incorporates both protecting groups and an activated ester moiety, making it ideal for controlled coupling reactions in peptide synthesis. The benzyloxycarbonyl (Z) group at the N-terminus provides protection against unwanted reactions, while the active succinimidyl ester facilitates efficient coupling with amino groups of other amino acids or peptides.

Synthesis Methodology

General Synthetic Approach

The synthesis of 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate typically involves a multi-step reaction sequence beginning with appropriately protected glutamic acid derivatives. The key reaction involves the formation of an activated ester using N-hydroxysuccinimide in the presence of coupling reagents, while maintaining the integrity of the protecting groups on other functional sites.

The general synthetic strategy includes:

  • Protection of the glutamic acid alpha-amino group with a benzyloxycarbonyl (Z/Cbz) group

  • Protection of the gamma-carboxyl group as a tert-butyl ester

  • Activation of the alpha-carboxyl group by formation of the N-hydroxysuccinimide ester

These strategic protecting groups allow for selective reactivity in peptide synthesis, where the activated ester can form amide bonds with free amino groups of other amino acids while the protected sites remain chemically inert under coupling conditions.

Reaction Conditions and Considerations

The synthesis requires careful control of reaction conditions to prevent unwanted side reactions or racemization of the chiral center. The reaction is typically conducted in aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under mild basic conditions using reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as coupling agents.

The yield and purity of the final compound are heavily dependent on reaction parameters such as temperature, concentration, and the precise stoichiometric ratios of reactants. Purification typically involves techniques such as column chromatography or recrystallization to ensure high chemical purity required for peptide synthesis applications.

Applications in Peptide Chemistry

Role in Solid-Phase Peptide Synthesis

5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate plays a significant role in solid-phase peptide synthesis (SPPS), particularly when specific modifications of amino acid residues are required. The compound's design allows for controlled and selective reactivity, making it valuable in complex peptide assembly strategies.

The presence of the N-hydroxysuccinimide ester provides an activated carboxyl group that readily forms amide bonds with free amino groups under mild conditions. This reactivity profile is particularly useful when working with peptides containing multiple reactive functional groups that require protection during synthesis .

Use in Therapeutic Peptide Synthesis

Pharmaceutical Applications and Development

Role in Active Pharmaceutical Ingredient Synthesis

The pharmaceutical industry has increasingly utilized complex peptides as active pharmaceutical ingredients (APIs). The synthesis of such peptides often requires specialized reagents that can introduce specific modifications while maintaining the peptide's structural integrity. 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate has emerged as a valuable tool in this context.

Structural Analysis and Characterization

Spectroscopic Properties

Characterization of 5-tert-Butyl 1-(2,5-dioxopyrrolidin-1-yl) (S)-2-(((phenylmethoxy)carbonyl)amino)glutarate typically involves various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. The compound's distinctive functional groups, including the succinimidyl ester, tert-butyl group, and benzyloxycarbonyl moiety, exhibit characteristic chemical shifts that aid in structure verification.

Mass spectrometry also plays a crucial role in confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z corresponding to 434.43 (molecular weight) and characteristic fragmentation patterns related to the loss of the tert-butyl group, benzyloxycarbonyl group, and succinimidyl moiety provide further structural confirmation.

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